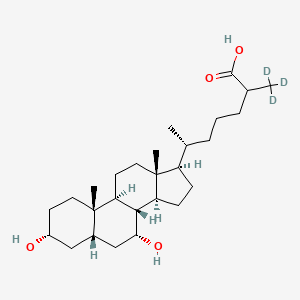
3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 3, also known as triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Triazoles are a class of compounds that have gained significant attention due to their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Triazoles can be synthesized through several methods, with one of the most common being the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles under mild conditions, often catalyzed by copper(I) salts .
Industrial Production Methods
In industrial settings, triazoles are produced using large-scale batch or continuous flow processes. The choice of method depends on the specific triazole derivative being synthesized and the desired purity and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
Triazoles undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazolium salts.
Reduction: Reduction of triazoles can yield dihydrotriazoles.
Substitution: Triazoles can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triazoles typically yields triazolium salts, while reduction can produce dihydrotriazoles .
科学的研究の応用
Triazoles have a wide range of applications in scientific research:
Chemistry: Triazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Triazoles are studied for their antimicrobial and antifungal properties.
Industry: Triazoles are used in the production of agrochemicals, dyes, and corrosion inhibitors.
作用機序
The mechanism of action of triazoles varies depending on their specific application. In antifungal drugs, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .
類似化合物との比較
Triazoles can be compared with other nitrogen-containing heterocycles, such as:
Imidazoles: Both triazoles and imidazoles have antifungal properties, but triazoles generally exhibit broader-spectrum activity.
Pyrroles: Pyrroles are another class of five-membered heterocycles, but they contain only one nitrogen atom. Triazoles are more versatile in terms of chemical reactivity and applications.
Tetrazoles: Tetrazoles contain four nitrogen atoms and are used in pharmaceuticals and materials science.
Triazoles are unique due to their high chemical stability, strong dipole moment, and ability to form hydrogen bonds, making them valuable in various scientific and industrial applications .
特性
分子式 |
C27H46O4 |
|---|---|
分子量 |
437.7 g/mol |
IUPAC名 |
(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
InChIキー |
ITZYGDKGRKKBSN-WNOXKDKUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)O |
正規SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
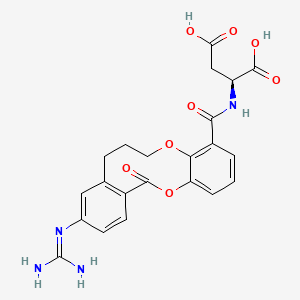

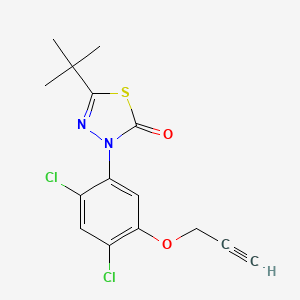
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)

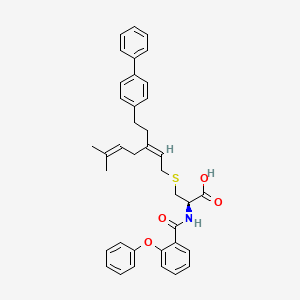
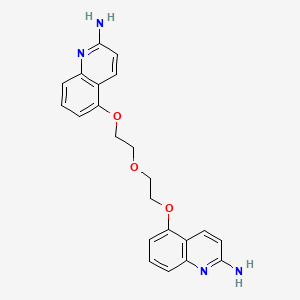
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
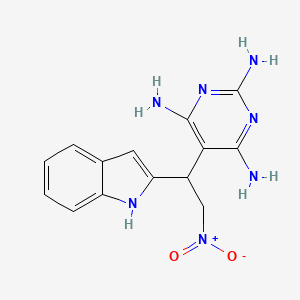
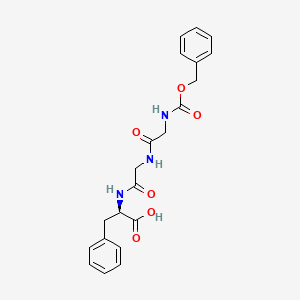
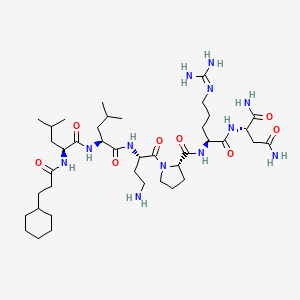
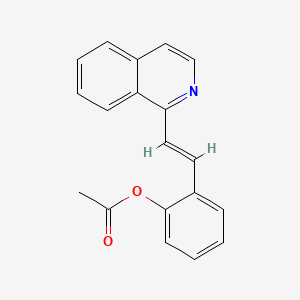
![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
